4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine is a complex organic compound that features a unique combination of imidazole, pyrido[3,2-d]pyrimidine, and morpholine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrido[3,2-d]pyrimidine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various chlorinating agents, methoxymethylating agents, and morpholine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxymethyl groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products .
Scientific Research Applications
4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole.
Pyrido[3,2-d]pyrimidine Derivatives: Compounds such as lapatinib and gefitinib.
Morpholine Derivatives: Compounds like morphine and fenfluramine
Uniqueness
4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and therapeutic applications .
Properties
Molecular Formula |
C16H17ClN6O2 |
---|---|
Molecular Weight |
360.80 g/mol |
IUPAC Name |
4-[8-chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C16H17ClN6O2/c1-24-9-11-8-12(17)13-14(19-11)15(22-4-6-25-7-5-22)21-16(20-13)23-3-2-18-10-23/h2-3,8,10H,4-7,9H2,1H3 |
InChI Key |
BRYPVKKMCCJLBL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C2C(=N1)C(=NC(=N2)N3C=CN=C3)N4CCOCC4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.